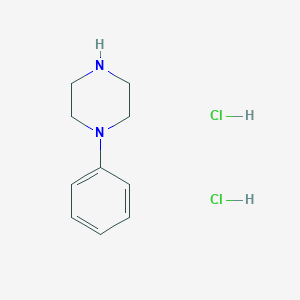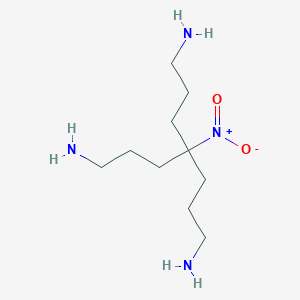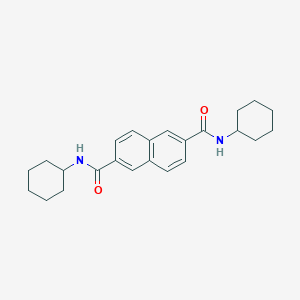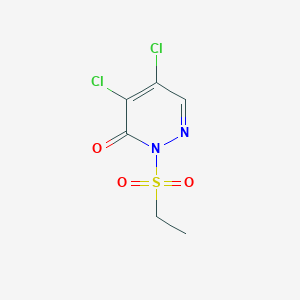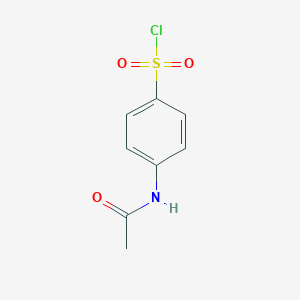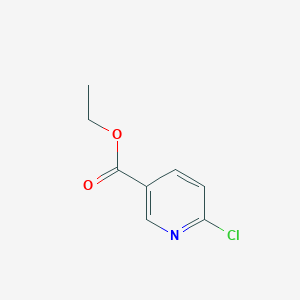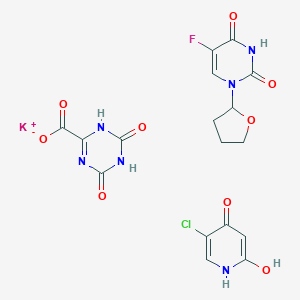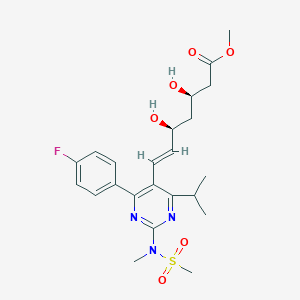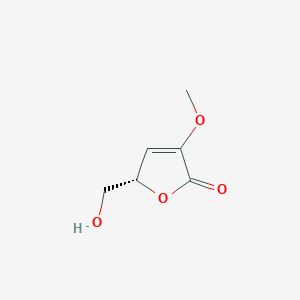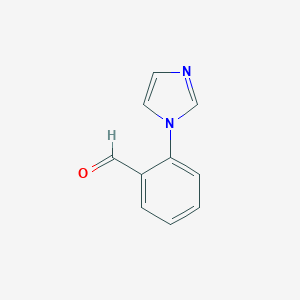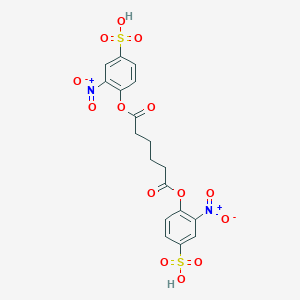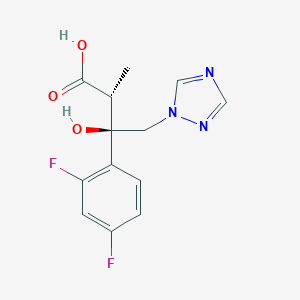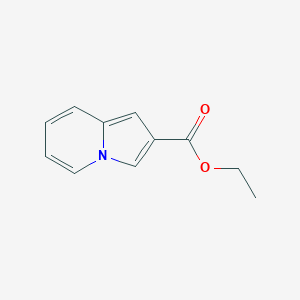
4-(2-Fluorophenyl)butanenitrile
Übersicht
Beschreibung
4-(2-Fluorophenyl)butanenitrile is a chemical compound with the molecular formula C10H10FN . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-(2-Fluorophenyl)butanenitrile consists of 10 carbon atoms, 10 hydrogen atoms, and 1 nitrogen atom, along with a fluorine atom . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
The molecular weight of 4-(2-Fluorophenyl)butanenitrile is 163.19 g/mol . Other physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Biosynthetic Pathways
Studies on biosynthetic pathways for the production of chemicals like 1,2,4-butanetriol highlight the potential of microbial engineering for synthesizing valuable compounds from renewable resources. These pathways demonstrate the feasibility of using genetically modified organisms to produce chemicals that can serve as precursors for energetic materials, pharmaceuticals, and polymers from glucose or xylose, suggesting a similar potential for the synthesis or modification of compounds like 4-(2-Fluorophenyl)butanenitrile for various applications (Li et al., 2014), (Yim et al., 2011).
Gas/Vapor Separation
Research on metal-organic frameworks (MOFs) with restricted window apertures for selective adsorption kinetics-based separation suggests applications in gas and vapor separations. Controlled access to contracted MOF pores offers insights into molecular sieving, which could be applicable in designing materials for separation processes, potentially including those involving fluorinated compounds like 4-(2-Fluorophenyl)butanenitrile (Xue et al., 2015).
Fluorescence Imaging
The development of biocompatible nanoparticles for fluorescence imaging, utilizing aggregation-induced emission characteristics, points to the use of fluorophores for in vitro and in vivo imaging applications. This suggests the possibility of derivatizing 4-(2-Fluorophenyl)butanenitrile to create novel fluorophores with unique optical properties for biomedical imaging (Qin et al., 2012).
Electronic Materials
Studies on electron acceptors for charge-transfer complexation indicate the use of fluorinated compounds in electronic materials, highlighting their potential in the development of semiconductors, solar cells, and other electronic devices. The tunability of electronic properties through structural modification of compounds like 4-(2-Fluorophenyl)butanenitrile could lead to new materials with enhanced performance (Perepichka et al., 2000).
Liquid Crystal Displays
The synthesis of fluorinated biphenyl liquid crystals with potential use in liquid crystal display mixtures underscores the importance of structural modifications to achieve desired optical and thermal properties. The presence of fluorophenyl groups in these compounds suggests that 4-(2-Fluorophenyl)butanenitrile could serve as a precursor or component in the synthesis of new liquid crystal materials with specific performance characteristics (Jiang et al., 2012).
Eigenschaften
IUPAC Name |
4-(2-fluorophenyl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGRXGJXJWRBQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625688 | |
| Record name | 4-(2-Fluorophenyl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)butanenitrile | |
CAS RN |
143654-61-9 | |
| Record name | 4-(2-Fluorophenyl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


